5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide
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Overview
Description
5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a complex structure with multiple functional groups, including a tert-butyl group, an ethoxy group, and a sulfonamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring substituted with tert-butyl and ethoxy groups. The sulfonamide group is introduced through a sulfonation reaction followed by the addition of the amine group. Common reagents used in these reactions include sulfuric acid, chlorosulfonic acid, and various amines. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the sulfonamide group or other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different chemical and physical properties.
Scientific Research Applications
5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of new antibiotics or anti-inflammatory drugs.
Industry: The compound is used in the development of specialty chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism by which 5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. In the case of its potential antimicrobial activity, the compound may inhibit the synthesis of essential bacterial enzymes or disrupt cell membrane integrity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase, leading to the inhibition of folic acid synthesis and bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.
Sulfamethoxazole: A widely used antibiotic that shares the sulfonamide functional group.
Sulfadiazine: Another sulfonamide antibiotic with a different substitution pattern on the benzene ring.
Uniqueness
5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties The presence of the tert-butyl and ethoxy groups may enhance its stability and solubility, while the sulfonamide group provides its characteristic biological activity
Properties
IUPAC Name |
5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-6-23-17-12-9-15(19(3,4)5)13-18(17)24(21,22)20-16-10-7-14(2)8-11-16/h7-13,20H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIOFDBNBJOIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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